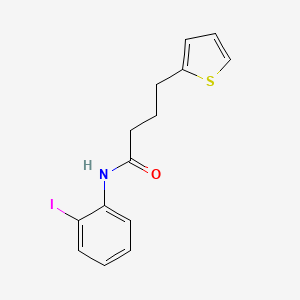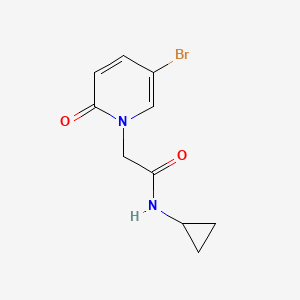![molecular formula C21H19N5O2 B7476922 N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the immune response to bacterial infections. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory and infectious diseases.
作用機序
TAK-242 works by inhibiting the N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling pathway, which is activated by bacterial lipopolysaccharides (LPS). This compound signaling is a critical component of the innate immune response to bacterial infections, but excessive activation can lead to inflammation and tissue damage. TAK-242 binds to a specific site on this compound, preventing the recruitment of downstream signaling molecules and inhibiting the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. It also reduces the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in animal models.
実験室実験の利点と制限
TAK-242 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling, which reduces the risk of off-target effects. However, TAK-242 has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in some applications. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide inhibitors based on the structure of TAK-242. Another area of interest is the use of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, to enhance its effectiveness. Finally, there is interest in exploring the use of TAK-242 in clinical trials for a variety of inflammatory and infectious diseases.
合成法
The synthesis of TAK-242 involves several steps, including the reaction of naphthalene-1-carboxylic acid with ethyl chloroformate to form N-ethyl-naphthalen-1-yl-carbamic acid ethyl ester. This intermediate is then reacted with 3-aminophenyltetrazole to form the final product, TAK-242. The synthesis of TAK-242 has been optimized for high yield and purity, making it suitable for use in research and drug development.
科学的研究の応用
TAK-242 has been extensively studied in preclinical models of various diseases, including sepsis, inflammatory bowel disease, and cancer. In sepsis, TAK-242 has been shown to reduce inflammation and improve survival rates in animal models. In inflammatory bowel disease, TAK-242 has been shown to reduce inflammation and improve symptoms in mouse models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis in various types of cancer.
特性
IUPAC Name |
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-25(20-12-5-8-16-7-3-4-11-19(16)20)21(27)14-28-18-10-6-9-17(13-18)26-15-22-23-24-26/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQVHMBQPSAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
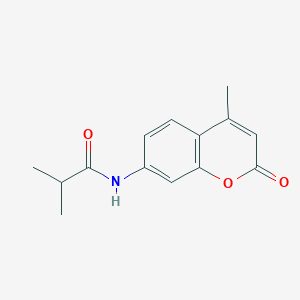
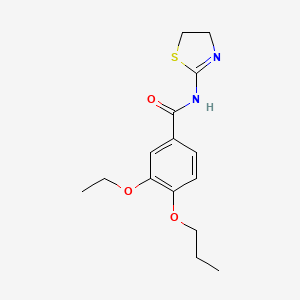
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

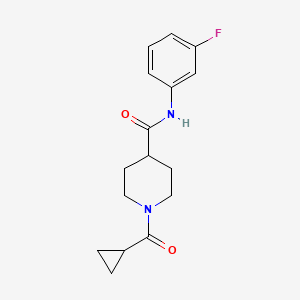
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
